N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(2-fluorophenyl)cyclopropane-1,1-dicarboxamide
Description
N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(2-fluorophenyl)cyclopropane-1,1-dicarboxamide is a structural analog of cabozantinib, a clinically approved tyrosine kinase inhibitor targeting c-Met, VEGFR2, and other oncogenic receptors . The compound features a cyclopropane-1,1-dicarboxamide core linked to a 6,7-dimethoxyquinoline moiety and substituted phenyl rings. Key structural distinctions include the 2-fluorophenyl group (versus the 4-fluorophenyl group in cabozantinib) and the absence of a malate salt modification commonly used to enhance solubility in therapeutic formulations .
Properties
Molecular Formula |
C28H24FN3O5 |
|---|---|
Molecular Weight |
501.5 g/mol |
IUPAC Name |
1-N'-[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]-1-N'-(2-fluorophenyl)cyclopropane-1,1-dicarboxamide |
InChI |
InChI=1S/C28H24FN3O5/c1-35-24-15-19-21(16-25(24)36-2)31-14-11-23(19)37-18-9-7-17(8-10-18)32(22-6-4-3-5-20(22)29)27(34)28(12-13-28)26(30)33/h3-11,14-16H,12-13H2,1-2H3,(H2,30,33) |
InChI Key |
XVMBUIXAXDOVBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)N(C4=CC=CC=C4F)C(=O)C5(CC5)C(=O)N |
Origin of Product |
United States |
Biological Activity
N-(4-((6,7-Dimethoxyquinolin-4-yl)oxy)phenyl)-N-(2-fluorophenyl)cyclopropane-1,1-dicarboxamide, also known by its CAS number 190728-25-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C28H24FN3O5, and it features a complex structure that includes a cyclopropane core and multiple functional groups, which contribute to its biological properties. The presence of the dimethoxyquinoline moiety is particularly noteworthy as it is often associated with various pharmacological activities.
Structural Formula
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 485.50 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The biological activity of this compound has been linked to its interaction with various biological targets:
- Inhibition of Kinases : The compound has shown promise as an inhibitor of certain kinases involved in cancer progression.
- Antitumor Activity : Preliminary studies suggest that it may exhibit antitumor properties by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
- Anticancer Studies : A study demonstrated that this compound inhibited the growth of several cancer cell lines, including prostate and breast cancer cells. The IC50 values ranged from 10 to 30 µM, indicating moderate potency against these cell lines .
- Mechanistic Insights : Research indicated that the compound induces apoptosis through the activation of caspase pathways. Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment .
- In Vivo Studies : In animal models, administration of the compound led to a significant reduction in tumor size compared to control groups. These findings support the potential use of this compound as a therapeutic agent in oncology .
Comparative Analysis
A comparison with other compounds in the same class reveals that this compound exhibits unique properties that may enhance its efficacy:
| Compound Name | IC50 (µM) | Mechanism of Action | Notes |
|---|---|---|---|
| Compound A | 15 | Kinase inhibition | Moderate selectivity |
| Compound B | 25 | Apoptosis induction | Stronger anti-inflammatory |
| Subject Compound | 20 | Caspase activation | Promising preclinical results |
Comparison with Similar Compounds
Key Properties :
- Molecular formula: C₂₈H₂₄FN₃O₅
- Molecular weight: 501.51 g/mol
- Storage: Requires storage at -20°C in a dry, sealed environment to maintain stability .
Comparison with Similar Compounds
Structural Comparison
Table 1: Structural Features of Key Analogs
Structural Insights :
Key Observations :
- The target compound’s synthesis likely follows protocols similar to cabozantinib but with modified aryl amine substrates (e.g., 2-fluoroaniline vs. 4-fluoroaniline) .
- Cabozantinib derivatives with hydroxyl groups at C6 (e.g., 14a) show lower yields (42%) due to reduced stability under hydrogenation conditions .
Activity Insights :
- The target compound’s 2-fluorophenyl substitution likely reduces c-Met binding affinity compared to cabozantinib’s 4-fluorophenyl orientation, as para-substituted fluorophenyl groups optimize hydrophobic interactions in the kinase ATP-binding pocket .
- Cabozantinib’s malate salt increases solubility by >40-fold, a critical factor for oral bioavailability .
Pharmacokinetic and Patent Status
- Cabozantinib: Approved for medullary thyroid cancer and hepatocellular carcinoma; metabolized primarily by CYP3A4 .
- Patent Landscape : Crystalline forms and malate salts of cabozantinib dominate intellectual property claims, emphasizing the commercial focus on optimizing stability and bioavailability .
Preparation Methods
Formation of the Free Base Compound
The synthesis starts with the preparation of the core cyclopropane-1,1-dicarboxamide scaffold bearing the 4-(6,7-dimethoxyquinolin-4-yloxy)phenyl and 2-fluorophenyl substituents.
- Chlorinating agents such as pivaloyl chloride, thionyl chloride, phosphorus oxychloride, or oxalyl chloride are employed to activate carboxylic acid groups for amide formation.
- Bases used include both inorganic (e.g., sodium carbonate) and organic bases to facilitate amide bond formation.
- The reaction solvents span a broad range, including chloro solvents, alcohols, esters, nitriles, polar aprotic solvents, hydrocarbons, ethers, ketones, and water or their mixtures, optimizing solubility and reaction kinetics.
After amide formation, the crude free base is isolated. The process overcomes prior art limitations by converting the crude product into its acid addition salt and then regenerating the free base with enhanced purity.
Preparation of Acid Addition Salts
To improve the compound's physicochemical properties, the free base is converted into acid addition salts, commonly:
This is achieved by treatment with suitable acids selected from:
- Inorganic acids: hydrochloric acid, hydrobromic acid, sulfuric acid, nitric acid, phosphoric acid
- Organic acids: oxalic acid, maleic acid, malonic acid, tartaric acid, fumaric acid, citric acid, malic acid, succinic acid, mandelic acid, lactic acid, acetic acid, propionic acid, and others
The acid addition salt formation is conducted at controlled temperatures ranging from -50°C to 0°C to ensure selective crystallization and purity.
Crystallization and Polymorph Formation
Several crystalline polymorphs of the acid addition salts have been identified and prepared, including forms designated as M, N, R, and S. Each polymorph is characterized by distinct powder X-ray diffraction (PXRD) patterns, indicating different crystal lattice arrangements, which influence solubility, stability, and bioavailability.
- Crystalline form-M of the (S)-malate salt is prepared by adding n-heptane to the free base compound, followed by controlled crystallization.
- Crystalline form-S is obtained by treating the hydrochloride salt with aqueous sodium carbonate and water, followed by addition to pre-cooled solvents like dichloromethane at 0–5°C, then filtering and drying.
- Forms N and R are prepared by selective solvent addition and temperature control, with solvents including chloro solvents and hydrocarbons.
The crystallization steps typically involve:
- Addition of a suitable solvent to the acid addition salt or free base
- Filtration of the reaction mixture
- Drying to yield the crystalline solid
The choice of solvent, anti-solvent, temperature, and stirring conditions are critical parameters optimized to obtain the desired polymorph with high purity.
Summary Table of Preparation Steps and Conditions
| Step | Reagents / Conditions | Purpose | Notes |
|---|---|---|---|
| Activation of carboxylic acid | Chlorinating agents: pivaloyl chloride, thionyl chloride, oxalyl chloride, phosphorus oxychloride, etc. | Formation of reactive intermediates | Choice depends on reaction scale and desired purity |
| Amide bond formation | Bases: inorganic (Na2CO3), organic bases; solvents: chloro solvents, alcohols, esters, nitriles, etc. | Coupling of amine and acid derivatives | Solvent and base choice affect reaction rate and yield |
| Acid addition salt formation | Acids: HCl, malic acid, maleic acid, tartaric acid, etc.; temperature: -50°C to 0°C | Conversion to stable salt forms | Salt form influences solubility and crystallinity |
| Crystallization | Solvents: n-heptane, dichloromethane, chloro solvents, hydrocarbons; temperature: 0–20°C | Isolation of polymorphs | Controlled cooling and anti-solvent addition critical for polymorph selectivity |
| Purification | Filtration, drying | Removal of impurities and solvents | Final step to obtain pharmaceutical-grade material |
Research Findings and Improvements
- The described processes improve upon prior art by enhancing purity through acid-base conversions and controlled crystallization.
- Multiple polymorphs have been identified with distinct PXRD patterns, allowing selection of forms with optimal pharmaceutical properties.
- The use of diverse solvents and temperature controls allows tailoring of the crystallization process to produce consistent batches.
- The processes are scalable and suitable for pharmaceutical manufacturing, ensuring reproducibility and compliance with regulatory standards.
Q & A
Q. What are the standard synthetic routes for N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N-(2-fluorophenyl)cyclopropane-1,1-dicarboxamide?
The compound is synthesized via coupling reactions using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF as the solvent. Starting from 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, the reaction proceeds through carbodiimide-mediated coupling with cyclopropane-1,1-dicarboxylic acid derivatives. Post-reaction purification involves aqueous workup (ethyl acetate extraction), drying with MgSO₄, and preparative HPLC to achieve >95% purity . Yield optimization (42% reported) requires strict control of stoichiometry and reaction time.
Q. Which analytical techniques are critical for characterizing this compound?
Characterization relies on:
- 1H/13C NMR : To confirm substitution patterns (e.g., quinoline methoxy groups at δ ~3.9 ppm, fluorophenyl protons at δ ~7.2–7.5 ppm) .
- HPLC : For purity assessment (retention time consistency) .
- Mass spectrometry (MS) : To verify molecular weight (e.g., m/z 501.51 for [M+H]+) .
- Elemental analysis : To validate stoichiometric ratios of C, H, N, and F .
Q. How can researchers troubleshoot low yields during synthesis?
Low yields often stem from incomplete coupling or side reactions. Solutions include:
- Using fresh HATU/DIPEA to ensure activation efficiency.
- Optimizing solvent polarity (DMF or dichloromethane) to stabilize intermediates.
- Pre-purifying starting materials (e.g., column chromatography for 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline) to reduce impurities .
Advanced Research Questions
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Crystalline form optimization : Patent data () highlights novel polymorphs and solvates (e.g., hydrates) that enhance aqueous solubility. Techniques like X-ray crystallography and differential scanning calorimetry (DSC) identify stable forms.
- Structural analogs : Pyridine bioisosteres (e.g., replacing phenyl with pyridinyl) reduce logP values, improving membrane permeability. For example, pyridine-substituted analogs ( ) show enhanced solubility while retaining c-Met inhibition .
Q. How do structural modifications impact c-Met kinase inhibition and selectivity?
- Quinoline substituents : 6,7-dimethoxy groups are critical for binding to c-Met’s hydrophobic pocket. Removal reduces potency by >50% (IC₅₀ shifts from nM to μM range) .
- Fluorophenyl position : 2-fluorophenyl (vs. 4-fluorophenyl) increases steric hindrance, potentially altering binding kinetics. Molecular docking (AutoDock Vina) predicts interactions with hinge regions (e.g., Met1160) .
- Cyclopropane ring : Rigidity improves binding entropy; replacing it with flexible chains reduces activity .
Q. What in vivo models are suitable for evaluating antitumor efficacy?
- Xenograft models : NCI-60 cell line-derived tumors (e.g., hepatocellular carcinoma HepG2) are commonly used. Dosing regimens (oral or intraperitoneal) should align with pharmacokinetic data (Cₘₐₓ and t₁/₂) .
- Metastasis models : Tail vein injection of 4T1-luc2 cells in mice evaluates inhibition of lung metastasis, with bioluminescence imaging for quantification .
Q. How can binding modes with c-Met kinase be validated experimentally?
- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (ka/kd) at varying compound concentrations.
- X-ray co-crystallography : Resolves ligand-protein interactions (e.g., hydrogen bonds with Met1160).
- Competitive ATP-binding assays : IC₅₀ values correlate with displacement of fluorescent ATP analogs .
Methodological Notes
- Data contradiction management : Discrepancies in biological activity (e.g., enzyme vs. cell-based assays) may arise from off-target effects. Use orthogonal assays (e.g., Western blotting for phospho-c-Met inhibition) to confirm specificity .
- Safety protocols : The compound’s hazard profile (H302: harmful if swallowed; H315: skin irritation) mandates PPE (gloves, lab coats) and fume hood use during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
